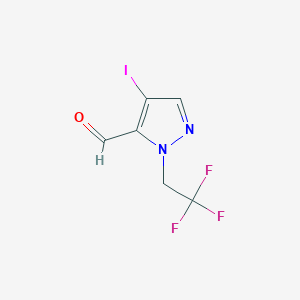

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H3F3IN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of iodine and trifluoroethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 4-iodo-1H-pyrazole.

Reaction with Trifluoroethyl Triflate: The 4-iodo-1H-pyrazole is reacted with trifluoroethyl triflate in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at room temperature.

Formylation: The resulting compound is then subjected to formylation to introduce the aldehyde group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation: Amines or hydrazines in the presence of acid or base catalysts.

Major Products Formed

Substitution: Various substituted pyrazoles.

Oxidation: 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-methanol.

Condensation: Corresponding imines or hydrazones.

Applications De Recherche Scientifique

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the biological activity of pyrazole derivatives.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modifying their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the aldehyde group but shares the trifluoroethyl and iodine substituents.

4-Iodo-1H-pyrazole-5-carbaldehyde: Lacks the trifluoroethyl group but contains the iodine and aldehyde groups.

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde: Lacks the iodine substituent but contains the trifluoroethyl and aldehyde groups.

Uniqueness

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde is unique due to the combination of iodine, trifluoroethyl, and aldehyde groups in a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Activité Biologique

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Iodine Substitution: The presence of iodine enhances the lipophilicity and biological activity.

- Trifluoroethyl Group: This substituent is known to influence the electronic properties and stability of the compound.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. This compound has shown promising results against various cancer cell lines through mechanisms such as:

- Inhibition of Kinases: Pyrazole derivatives are known to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR .

- Induction of Apoptosis: These compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by:

- Inhibiting Pro-inflammatory Cytokines: Research indicates that it can reduce the production of TNF-α and IL-6 in activated macrophages .

- Blocking NF-kB Pathway: This pathway is crucial for the expression of various inflammatory mediators.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

- Bacterial Inhibition: Studies have shown that it exhibits inhibitory activity against several bacterial strains, potentially through disruption of bacterial cell membranes .

- Fungal Activity: Some derivatives have been tested against phytopathogenic fungi, showing moderate to excellent antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Iodine Substitution | Increases lipophilicity and potency |

| Trifluoroethyl Group | Enhances stability and selectivity |

| Carbaldehyde Functionality | Critical for biological interactions |

Case Studies

- Antitumor Efficacy Study : A study evaluated the effect of this compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation.

- Anti-inflammatory Study : In a model of LPS-induced inflammation in mice, administration of the compound resulted in a significant reduction in serum levels of pro-inflammatory cytokines compared to controls.

- Antimicrobial Testing : A series of experiments demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.

Propriétés

IUPAC Name |

4-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2O/c7-6(8,9)3-12-5(2-13)4(10)1-11-12/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAWCKWFBQWJLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1I)C=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.